N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-(4-nitrophenoxy)acetamide
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Overview
Description
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-(4-nitrophenoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a nitrophenoxy group, and a methylbenzyl substituent, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-(4-nitrophenoxy)acetamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions. The resulting pyrazole is then subjected to alkylation with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate.
The next step involves the introduction of the nitrophenoxy group. This can be achieved through a nucleophilic substitution reaction where the pyrazole derivative reacts with 4-nitrophenol in the presence of a suitable base like sodium hydride. The final step is the formation of the acetamide linkage, which can be accomplished by reacting the intermediate with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring or the methylbenzyl group.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-(4-nitrophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Properties
Molecular Formula |
C19H18N4O4 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C19H18N4O4/c1-14-4-2-3-5-15(14)11-22-12-16(10-20-22)21-19(24)13-27-18-8-6-17(7-9-18)23(25)26/h2-10,12H,11,13H2,1H3,(H,21,24) |
InChI Key |
OZBGNFYFXHDXFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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